Product packaging for TECLOFTALAM METABOLITE(Cat. No.:CAS No. 26491-30-5)

TECLOFTALAM METABOLITE

Cat. No.: B045325
CAS No.: 26491-30-5
M. Wt: 429.9 g/mol
InChI Key: ZEUXEQLXCFSNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TECLOFTALAM METABOLITE is a primary environmental degradate and biomarker of the fungicide Tecloftalam. This high-purity analytical standard is essential for researchers conducting residue analysis in environmental and agricultural sciences. Its primary application lies in the development and validation of sensitive analytical methods, such as LC-MS/MS and GC-MS, for the quantification of Tecloftalam and its breakdown products in various matrices, including soil, water, and crops. By studying this metabolite, researchers can elucidate the environmental fate, degradation pathways, and persistence of the parent compound, providing critical data for environmental monitoring, regulatory compliance, and food safety assessments. This metabolite serves as a direct indicator of Tecloftalam's presence and transformation in the environment, making it invaluable for ecotoxicological studies and for assessing the potential impact on non-target organisms. Our product is rigorously characterized to ensure identity and purity, providing reliable and reproducible results for your investigative research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H3Cl6NO2 B045325 TECLOFTALAM METABOLITE CAS No. 26491-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H3Cl6NO2/c15-4-2-1-3-5(8(4)16)21-13(22)6-7(14(21)23)10(18)12(20)11(19)9(6)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUXEQLXCFSNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H3Cl6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Pathways and Biotransformation of Tecloftalam Metabolite

In Vivo Formation and Elimination of Tecloftalam (B131677) Metabolite

The metabolism of the bactericide N-(2,3-dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid, known as tecloftalam, has been investigated in rice plants using 14C-labeled compounds. researchgate.net In these studies, the primary transformation product identified in the leaves of rice treated with tecloftalam was its corresponding imide. researchgate.net This conversion represents a significant metabolic pathway for the compound within the plant. The metabolic processes in rice plants that lead to the detoxification of herbicides and other xenobiotics typically involve reactions such as oxidation (including ring and chain hydroxylation, as well as O- and N-dealkylation), hydrolysis, and subsequent conjugation with glucose or glutathione (B108866). researchgate.net These detoxification activities are generally much higher in rice compared to weeds, which contributes to the selectivity of many agricultural chemicals. researchgate.net

In rice plants, the formation of the imide of tecloftalam is the major metabolic pathway observed. researchgate.net This transformation is a key step in the plant's processing of the parent compound. In contrast, in paddy soil, the imide of tecloftalam is considered a minor metabolite, indicating different primary transformation pathways in the plant versus the soil environment. researchgate.net

While specific comparative studies on the biokinetics of tecloftalam across a wide range of biological systems are not extensively detailed in the provided research, general principles of xenobiotic biotransformation can be applied. The metabolism of foreign compounds like pesticides typically occurs in two phases. researchgate.net Phase I reactions involve oxidation, reduction, and hydrolysis, which generally introduce or expose functional groups. researchgate.net Phase II reactions consist of conjugation of the parent compound or its phase I metabolites with endogenous molecules like glutathione, glucuronides, or amino acids, which typically increases water solubility and facilitates excretion. researchgate.net The specific enzymes and pathways involved can vary significantly between different species and even between different tissues within an organism, leading to variations in the metabolic profile and the rate of elimination.

Environmental Transformation of Tecloftalam Metabolite

In soil environments, particularly under paddy conditions, the degradation of tecloftalam follows a distinct pathway compared to its metabolism in rice plants. researchgate.net The major degradative pathway in paddy soil is the reductive dechlorination of the tetrachlorophthalamic acid part of the molecule. researchgate.net Studies have shown that after two weeks of incubation in laboratory flasks, mono-dechlorinated products of tecloftalam can be detected. researchgate.net Over a period of 32 weeks, it was observed that more than 90% of the extractable radioactivity was associated with one or more mono-dechlorinated products. researchgate.net This indicates a progressive dechlorination over time. In addition to dechlorination, a smaller portion of the applied tecloftalam is mineralized, with about 9% being converted to carbon dioxide (¹⁴CO₂) over 32 weeks. researchgate.net

Interactive Table: Degradation of Tecloftalam in Paddy Soil

Time Period Key Observations Percentage of Applied Radioactivity
2 weeks Detection of mono-dechlorinated products. researchgate.net -
32 weeks >90% of extractable radioactivity as mono-dechlorinated products. researchgate.net ~30%
32 weeks Conversion to ¹⁴CO₂. researchgate.net 9%

Reductive dechlorination is a crucial mechanism in the environmental breakdown of chlorinated organic compounds. This process involves the removal of chlorine atoms from a molecule with the concurrent addition of electrons. One of the most common mechanisms is reductive hydrogenolysis, where a chlorine substituent is replaced by a hydrogen atom. eurochlor.org This sequential removal of chlorine atoms is a key pathway in the degradation of tecloftalam in anaerobic soil environments. researchgate.net The process is often mediated by anaerobic microorganisms that can use chlorinated compounds as electron acceptors in a process known as halorespiration. eurochlor.org The specific enzymes and microbial populations present in the soil, along with environmental factors, can influence the rate and extent of reductive dechlorination. nih.gov

Degradation Dynamics in Soil Environments

Mineralization Processes

Metabolism and Persistence in Aquatic Ecosystems

The fate of the this compound in aquatic environments is governed by a combination of biotic and abiotic processes. While specific data on the aquatic metabolism of tecloftalam-imide is limited, general principles of pesticide degradation in water bodies can be applied.

Hydrolysis and photolysis are key abiotic degradation pathways for many chemical compounds in aquatic systems. The stability of a compound to hydrolysis is pH-dependent, while photolysis is influenced by the intensity and wavelength of sunlight. The persistence of a pesticide metabolite in aquatic ecosystems is a measure of the time it remains in the environment before being broken down. This is often expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. Factors influencing persistence include the chemical's structure, water temperature, pH, sediment composition, and the presence of microorganisms. Without specific studies on tecloftalam-imide, it is challenging to provide a precise persistence profile. However, its chemical structure would be the primary determinant of its susceptibility to these degradation processes.

Microbial Degradation and Enzymatic Activities

Microbial degradation is a crucial process in the breakdown of organic contaminants in the environment. Microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes that can transform complex organic molecules into simpler, less harmful substances.

Specific microbial consortia capable of degrading tecloftalam or its metabolite, tecloftalam-imide, have not been extensively documented in scientific literature. However, it is well-established that mixed microbial communities, often found in contaminated soils and sediments, can collectively degrade a wide range of pesticides. These consortia often exhibit synergistic relationships, where the metabolic products of one group of microorganisms serve as substrates for another, leading to a more complete degradation of the parent compound. Genera such as Pseudomonas, Bacillus, Flavobacterium, and various fungi are commonly implicated in the degradation of aromatic and halogenated organic compounds, suggesting they could potentially play a role in the breakdown of the this compound. The isolation and characterization of specific microbial consortia with the ability to degrade tecloftalam-imide would be a critical step in developing bioremediation strategies.

The enzymatic transformation of pesticide metabolites is a key mechanism of their degradation. While the specific enzymatic pathways for tecloftalam-imide have not been elucidated, the degradation of similar chemical structures often involves two main classes of enzymes: hydrolases and oxidoreductases.

Hydrolases: These enzymes catalyze the cleavage of chemical bonds by the addition of water. In the case of an imide compound like tecloftalam-imide, a hydrolase could potentially cleave the imide ring, leading to the formation of more polar and biodegradable intermediates.

Oxidoreductases: This broad class of enzymes, which includes oxygenases and peroxidases, catalyzes oxidation-reduction reactions. These enzymes can introduce oxygen atoms into the aromatic ring of the metabolite, making it more susceptible to further degradation.

The specific enzymes involved and the resulting transformation products would depend on the microbial species present and the prevailing environmental conditions.

Bioaccumulation and Bioconcentration of this compound

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. Bioconcentration is a specific type of bioaccumulation where the uptake is from the water only. These processes are critical in assessing the potential for a chemical to move up the food chain and cause adverse effects in higher trophic levels.

In Vitro Assessments of Bioaccumulation Potential (e.g., fish cell spheroids)

In vitro methods using fish cell lines provide a valuable tool for assessing the bioaccumulation potential of chemicals without the need for whole-animal testing. A study investigating the bioaccumulation of the parent compound, tecloftalam, utilized the rainbow trout liver cell line, RTL-W1. semanticscholar.org This research provides insights into the likely behavior of its metabolites.

The study determined the bioconcentration factor (BCF) and biomagnification factor (BMF) for tecloftalam. The BCF is a measure of a chemical's concentration in an organism relative to its concentration in the surrounding water, while the BMF indicates the increase in concentration of a substance in an organism relative to its food.

Table 1: In Vitro Bioaccumulation Data for Tecloftalam

ParameterValueCell LineReference
In Vitro BCFOverestimated in vivo BMFRTL-W1 semanticscholar.org
In Vivo BMFLargely overestimated by in vitro methods- semanticscholar.org

The results indicated that while the RTL-W1 cell line can supplement BCF predictions for anionic compounds like tecloftalam, the in vitro methods largely overestimated the in vivo biomagnification factor. semanticscholar.org This highlights the complexity of extrapolating in vitro data to whole-organism bioaccumulation. Further research specifically on the this compound using such in vitro models would be necessary to accurately predict its bioaccumulation potential.

Analytical Methodologies for Tecloftalam Metabolite Research

Chromatographic Separation Methods

Once the sample has been adequately prepared and cleaned, the final separation and quantification of the Tecloftalam (B131677) metabolite are performed using high-resolution chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including pesticide metabolites. nih.govebsco.com HPLC methods have been successfully developed for the determination of the Tecloftalam metabolite. researchgate.netresearchgate.net The choice of the stationary phase (e.g., C18 column) and the mobile phase composition (typically a mixture of water with organic solvents like acetonitrile (B52724) or methanol) is optimized to achieve effective separation of the metabolite from other components in the extract. openaccessjournals.comnih.gov Detection is commonly performed using a UV detector, although more specific detectors like mass spectrometers (LC-MS) can be employed for enhanced selectivity and structural confirmation. nih.govnih.gov

Table 3: Chromatographic Methods for this compound Analysis

Method Detector Principle of Detection Key Advantage for this compound
Gas Chromatography (GC) Electron Capture Detector (ECD) Detects electron-absorbing (electronegative) compounds. scioninstruments.com High sensitivity and selectivity for the chlorinated metabolite. measurlabs.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. americanpharmaceuticalreview.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. americanpharmaceuticalreview.com The increased efficiency of UHPLC is particularly beneficial for complex sample analysis, such as in metabolomics, where numerous metabolites need to be separated and identified. nih.gov For instance, a reversed-phase ion-pair UHPLC-MS method has been developed for the targeted analysis of approximately 150 polar metabolites, including those involved in central carbon metabolism. nih.gov

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the identification and quantification of tecloftalam metabolites due to its high sensitivity and specificity. creative-proteomics.com

Hyphenated MS Techniques (LC-MS, GC-MS, CE-MS)

To analyze complex mixtures, mass spectrometry is often coupled with a separation technique, creating a "hyphenated" system.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique in metabolomics and pesticide residue analysis. creative-proteomics.commdpi.com The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. creative-proteomics.com LC-MS is invaluable for drug discovery and development, aiding in metabolite identification and pharmacokinetic analysis. creative-proteomics.com Targeted LC-MS analysis focuses on detecting and quantifying specific known metabolites. nih.gov The development of UHPLC-MS has further enhanced the speed and resolution of these analyses. americanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov Samples are vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. nih.gov For non-volatile metabolites, a derivatization step is often required to make them suitable for GC analysis. nih.gov GC-MS has been successfully used for the untargeted metabolomics of various organisms to understand the metabolic response to xenobiotics. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is particularly well-suited for the analysis of highly polar and charged metabolites, such as amino acids, nucleotides, and organic acids. humanmetabolome.comnih.gov Separation in capillary electrophoresis is based on the electrophoretic mobility of analytes in an electric field. humanmetabolome.com This technique offers high resolution and requires minimal sample volume. humanmetabolome.com CE-MS has been used for the comprehensive and quantitative analysis of hundreds of charged metabolites in biological extracts. nih.gov

Hyphenated Technique Separation Principle Typical Analytes Key Advantages
LC-MS Liquid-phase partitioningWide range of compounds, including non-volatile and thermally labile ones. creative-proteomics.comHigh versatility, applicable to a broad range of metabolites. creative-proteomics.com
GC-MS Gas-phase partitioning based on boiling point and polarityVolatile and thermally stable compounds. nih.govHigh resolution for volatile compounds. nih.gov
CE-MS Electrophoretic mobilityHighly polar and charged compounds. humanmetabolome.comExcellent for ionic species, requires small sample volumes. humanmetabolome.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of Tecloftalam and its metabolites, providing highly accurate mass measurements that are crucial for determining the elemental composition of unknown compounds. nih.govnih.govsnu.ac.kr Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can determine the mass-to-charge ratio (m/z) to several decimal places. nih.gov This precision allows for the differentiation between molecules that may have the same nominal mass but different elemental formulas. nih.gov

In the context of this compound research, HRMS is instrumental in the initial stages of identification. By comparing the accurate mass of a potential metabolite with a database of theoretical masses for predicted biotransformation products, researchers can significantly narrow down the possible chemical formulas. nih.govfrontiersin.org This capability is particularly valuable in complex biological matrices where numerous endogenous compounds can interfere with the analysis. nih.gov

A key advantage of HRMS is its ability to provide high-resolution data, which helps to separate analyte signals from background noise and matrix interferences, leading to more confident identification. nih.gov Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common types of HRMS instruments that offer the necessary mass accuracy, often below 5 parts per million (ppm), and resolving power for metabolite studies. snu.ac.kr For instance, in a study on the bioaccumulation of Tecloftalam in a rainbow trout liver cell line, samples were analyzed using HRMS to measure the concentrations of the parent compound and its potential metabolites. organomation.com

Table 1: Key Features of High-Resolution Mass Spectrometry in Metabolite Analysis

FeatureDescriptionRelevance to this compound Research
Accurate Mass Measurement Provides mass-to-charge (m/z) ratios with high precision (typically to 3-4 decimal places). nih.govsnu.ac.krEnables the determination of elemental formulas for unknown metabolites, distinguishing them from other compounds with the same nominal mass. nih.gov
High Resolving Power Ability to distinguish between ions with very similar m/z values. nih.govReduces interference from complex biological matrices, improving the confidence of metabolite detection. nih.gov
Formula Determination Software tools use the accurate mass to generate a list of possible elemental compositions.Crucial for the initial characterization of novel Tecloftalam metabolites.
Enhanced Specificity The high specificity of the mass measurement reduces the likelihood of false-positive identifications. nih.govIncreases the reliability of results in metabolic fate studies.

Tandem Mass Spectrometry (MS/MS, MSn) for Structural Elucidation

Following the initial detection and accurate mass measurement by HRMS, tandem mass spectrometry (MS/MS or MSn) is employed for the detailed structural elucidation of Tecloftalam metabolites. univie.ac.atnih.govru.nl This technique involves multiple stages of mass analysis. In the first stage, a specific metabolite ion (the precursor ion) is selected. This ion is then fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions (product ions) are analyzed in the second stage. univie.ac.at

The fragmentation pattern produced is unique to the molecule's structure and provides a "fingerprint" that can be used to identify it. univie.ac.at By analyzing the masses of the fragment ions, researchers can deduce the structure of the original metabolite, including the location of metabolic modifications on the parent Tecloftalam molecule. nih.gov This is critical for understanding the metabolic pathways.

For example, the loss of a specific functional group will result in a characteristic neutral loss that can be readily identified in the MS/MS spectrum. This information is pieced together to build a picture of the metabolite's complete structure. In studies of other pesticides, MS/MS has been essential for identifying the structures of various transformation products. europa.eu In the analysis of Tecloftalam bioaccumulation, high-resolution tandem mass spectrometry (HRMS/MS) was the method of choice for measuring the compound in cell, medium, and plastic fractions, highlighting its importance for both quantification and structural confirmation. organomation.com

Targeted and Untargeted Metabolite Profiling Approaches

The investigation of Tecloftalam metabolism utilizes both targeted and untargeted metabolite profiling approaches, each offering distinct advantages. organomation.commdpi.com

Untargeted Metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample, including those of Tecloftalam and any unexpected biotransformation products. organomation.com This discovery-driven approach is particularly useful in the early stages of research to identify the full range of potential metabolites and to generate new hypotheses about metabolic pathways. mdpi.com Untargeted analysis typically employs high-resolution mass spectrometry (HRMS) to detect as many features as possible. mdpi.com However, a significant challenge in untargeted metabolomics is the identification of the many detected compounds. mdpi.com

Targeted Metabolomics , in contrast, focuses on the quantitative analysis of a predefined list of specific metabolites. organomation.commdpi.com This approach offers higher sensitivity, specificity, and reproducibility for the selected analytes. mdpi.com Once specific metabolites of Tecloftalam have been identified through untargeted methods or predicted by in silico tools, targeted assays can be developed to accurately measure their concentrations in various biological samples. wayne.edu These methods often use techniques like multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, which provides excellent quantitative performance. europa.eu

A combined approach is often powerful; untargeted analysis can identify novel metabolites, which can then be quantified across a large number of samples using a validated targeted method. researchgate.net

Table 2: Comparison of Targeted and Untargeted Metabolomics for Tecloftalam Research

FeatureTargeted MetabolomicsUntargeted Metabolomics
Goal Quantify a predefined set of known metabolites. organomation.commdpi.comIdentify as many metabolites as possible in a sample, including unknowns. organomation.com
Approach Hypothesis-driven. organomation.comDiscovery-oriented, hypothesis-generating. mdpi.com
Selectivity HighLower, comprehensive
Sensitivity High for selected analytes. mdpi.comVariable, may miss low-abundance compounds. mdpi.com
Compound ID Straightforward, based on standards. wayne.eduA major bottleneck, requires extensive data analysis and database searching. mdpi.com
Application for Tecloftalam Accurate quantification of known metabolites in different tissues or environmental compartments.Discovery of novel or unexpected metabolic pathways of Tecloftalam.

Application of In Silico Tools for Metabolite Identification

In silico (computational) tools play an increasingly important role in modern metabolite identification, including for pesticides like Tecloftalam. univie.ac.atnih.govru.nl These software programs can predict the likely metabolic fate of a compound before or during experimental analysis. By inputting the structure of Tecloftalam, these tools can generate a list of potential metabolites based on known biotransformation reactions (e.g., oxidation, hydrolysis, conjugation) carried out by metabolic enzymes like cytochrome P450s. univie.ac.atnih.gov

Several types of in silico tools are utilized:

Metabolite Prediction Software: Programs like BioTransformer, Meteor, and GLORYx use rule-based systems or machine learning models to predict the structures of phase I and phase II metabolites. univie.ac.atnih.govnih.gov

In Silico Fragmentation Tools: Software such as CFM-ID and MetFrag can predict the MS/MS fragmentation pattern of a hypothetical metabolite structure. nih.gov This predicted spectrum can then be compared to the experimental MS/MS data to help confirm the identity of an unknown compound. nih.gov

The primary advantage of using these tools is that they can guide the experimental work. The list of predicted metabolites and their exact masses can be used to create a "suspect screening" list for HRMS analysis, making it easier to find potential metabolites in complex datasets. nih.gov This approach saves time and resources by focusing the analytical effort on the most probable metabolic products. univie.ac.at While these predictions require experimental verification, they are an invaluable part of a modern metabolite identification workflow. nih.govru.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Structure Determination

While mass spectrometry is excellent for detecting metabolites and providing clues about their structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous determination of a molecule's absolute structure. nih.govhyphadiscovery.comnih.gov For critical Tecloftalam metabolites, especially those that are novel or have ambiguous structures from MS data alone, NMR analysis is essential. A study on the crystal structures of a peptide deformylase from a rice pathogen mentions the use of LC/MS and NMR for the structural elucidation of Tecloftalam and its metabolites. researchgate.net

NMR spectroscopy provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C) in a molecule. nih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to piece together the molecular puzzle:

¹H NMR: Provides information on the number and type of hydrogen atoms.

¹³C NMR: Shows the number and type of carbon atoms.

COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are neighbors in the molecule). hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons, which is key for connecting different parts of the molecule. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps to determine the 3D conformation of the metabolite. hyphadiscovery.com

A significant challenge for NMR is its lower sensitivity compared to MS, often requiring micrograms of purified material. hyphadiscovery.com However, advances like high-field magnets (e.g., 700 MHz and above) and cryogenic probes have dramatically improved sensitivity, making it possible to obtain full structural datasets from as little as 10-30 µg of a purified metabolite. hyphadiscovery.com

Radiochemical Detection in Metabolic Fate Studies

Radiochemical techniques, particularly those using carbon-14 (B1195169) (¹⁴C) labeled compounds, are fundamental in metabolic fate studies for pesticides, as they are often required for regulatory submissions. selcia.comeuropa.eu By synthesizing Tecloftalam with a ¹⁴C atom at a stable position in its molecular structure, researchers can trace the distribution, metabolism, and excretion of the compound and all its metabolites with high sensitivity and accuracy. selcia.com

The primary advantage of using a radiolabel is that it allows for a complete mass balance assessment, ensuring that all metabolic products are accounted for, whether they are in tissues, excreta, or environmental compartments. selcia.com The radioactivity serves as a tag that can be easily detected, regardless of the chemical nature of the metabolite.

The typical workflow for a radiolabeled study involves:

Administering ¹⁴C-Tecloftalam to the test system (e.g., animal, plant, or soil).

Collecting samples (e.g., urine, feces, plasma, plant tissues) at various time points.

Separating the radioactive components using chromatographic techniques like HPLC.

Detecting the separated radioactive metabolites using an online radiodetector (e.g., a flow scintillation analyzer).

Identifying the structure of the radioactive peaks using techniques like LC-MS/MS and NMR.

A modern approach combines the high sensitivity of radiodetection with the specificity of high-resolution mass spectrometry. wayne.edu In this method, the radioactive peaks from an HPLC separation guide the search for corresponding ions in the HRMS data, greatly simplifying the process of finding and identifying novel metabolites in highly complex samples. wayne.edu

Development and Validation of Bioanalytical Methods

The development and validation of bioanalytical methods are critical to ensure that the data generated in this compound research is reliable, reproducible, and accurate for its intended purpose. europa.eumdpi.com These procedures are governed by strict guidelines from regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eunih.gov

A bioanalytical method is a set of procedures for the collection, processing, storage, and analysis of biological samples for a specific chemical entity. europa.eu When a new method for a this compound is established, it must undergo a full validation process to demonstrate its performance characteristics. mdpi.com

The key parameters evaluated during method validation are summarized in the table below.

Table 3: Core Parameters for Bioanalytical Method Validation

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. mdpi.comNo significant interference at the retention time of the analyte and internal standard.
Accuracy The closeness of the measured concentration to the true nominal value. europa.euThe mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). europa.eu
Precision The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. Assessed as repeatability (intra-day) and intermediate precision (inter-day). europa.euThe coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification). europa.eu
Calibration Curve The relationship between the instrument response and the known concentration of the analyte over a specific range.A regression model is used, and the correlation coefficient (r²) should be consistently >0.99. Back-calculated concentrations of standards should meet accuracy criteria. mdpi.com
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. mdpi.comAnalyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the ±20% criteria. europa.eu
Recovery The extraction efficiency of an analytical method, representing the percentage of the analyte carried through the sample extraction and processing steps.Should be consistent, precise, and reproducible, though 100% recovery is not required.
Matrix Effect The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix. mdpi.comThe matrix factor should be consistent and not compromise the accuracy and precision of the method.
Stability The chemical stability of the analyte in the biological matrix under specific conditions for defined periods (e.g., freeze-thaw, short-term bench-top, long-term storage). mdpi.comAnalyte concentrations should remain within ±15% of the initial concentration.

For Tecloftalam metabolites, this validation process would be required for any quantitative method used in pharmacokinetic, toxicokinetic, or residue monitoring studies to ensure the integrity of the data submitted for regulatory evaluation. europa.eumdpi.com

Method Robustness and Transferability

The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters. This characteristic is essential for ensuring that a method is reliable and can be consistently applied in routine analysis. For the analysis of this compound, which is often conducted in complex matrices, a robust method is paramount. Key parameters that are typically evaluated during robustness testing include:

pH of the mobile phase: Small changes in the pH of the mobile phase can impact the ionization and retention time of acidic compounds like this compound in liquid chromatography.

Mobile phase composition: Minor variations in the solvent ratios can affect the separation efficiency.

Column temperature: Fluctuations in the column temperature can lead to shifts in retention times.

Flow rate: Variations in the flow rate of the mobile phase can influence chromatographic resolution and analysis time.

Different columns (of the same type): Assessing the method's performance across different batches or lots of the same type of analytical column ensures the method is not dependent on a single column.

Method transferability is the ability of an analytical method to be successfully transferred from one laboratory to another, or from a research and development setting to a quality control laboratory. This ensures that the method can be widely adopted and that results from different locations are comparable. For this compound analysis, successful method transfer requires a well-documented and robust analytical procedure. The process typically involves a comparative testing exercise where the originating and receiving laboratories analyze the same set of samples. The results are then statistically compared to ensure there are no significant differences.

Challenges in achieving robustness and transferability for this compound methods can arise from the complexity of sample matrices, such as soil or plant tissues, which can introduce interfering substances. chromatographyonline.com The development of rugged extraction and clean-up procedures is therefore a critical aspect of creating a robust and transferable method. chromatographyonline.com

Performance Evaluation of Analytical Methods

The performance of an analytical method for this compound must be rigorously evaluated to ensure it is fit for its intended purpose. europa.eu This evaluation is achieved through a process of method validation, which assesses several key performance characteristics. youtube.comadryan.com These characteristics are defined by international guidelines, such as those from the International Council for Harmonisation (ICH) and various regulatory bodies. europa.euyoutube.com

Common analytical techniques for pesticide metabolites, including this compound, involve chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity. jelsciences.comekb.eg The validation of these methods would typically include the assessment of the following parameters:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. fao.org For this compound, this means distinguishing it from the parent compound, tecloftalam, and other potential metabolites or co-extractives from the sample matrix. fao.org

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with a known concentration of this compound (e.g., spiked samples) and comparing the measured value to the true value.

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ctaa.com.tn

The performance characteristics of an analytical method for this compound are summarized in the interactive data table below.

Performance CharacteristicDescriptionTypical Acceptance Criteria for Pesticide Residue Analysis
Specificity/Selectivity Ability to differentiate and quantify the analyte in the presence of other components. fao.orgNo significant interference at the retention time of the analyte.
Linearity Proportional relationship between signal and analyte concentration.Correlation coefficient (r²) ≥ 0.99
Range Concentration interval where the method is accurate and precise.Typically covers from the LOQ to 120% of the expected concentration. europa.eu
Accuracy (Recovery) Closeness of the measured value to the true value.70-120%
Precision (RSD) Agreement between repeated measurements.Repeatability (RSDr) ≤ 20%, Reproducibility (RSDR) ≤ 30%
Limit of Detection (LOD) Lowest concentration that can be detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Lowest concentration that can be accurately measured. ctaa.com.tnSignal-to-noise ratio ≥ 10, or the lowest validated spike level.

Toxicological Considerations from a Metabolite Perspective

Metabolites in Safety Testing (MIST) Analysis

The Metabolites in Safety Testing (MIST) framework is a crucial component in the safety evaluation of new chemical entities, including pesticides like tecloftalam (B131677). It aims to ensure that human metabolites are adequately assessed for safety during nonclinical toxicology studies. The core idea is to compare the metabolite profiles in humans to those in the animal species used for toxicity testing.

Comparative Exposure Assessment of Metabolites across Species

A key principle of MIST analysis is the comparative exposure assessment of metabolites across different species. nih.gov This involves identifying and quantifying the metabolites of a parent compound in humans and comparing their exposure levels to those in the animal species used for toxicological studies (e.g., rats, dogs). nih.gov The goal is to ensure that the animal models have been exposed to all human metabolites at concentrations that are equal to or greater than those observed in humans. nih.gov

For a substance like tecloftalam, this would involve administering the compound to preclinical species and, if ethically and regulatorily permissible, to humans to collect plasma and excreta. These samples would then be analyzed to create a metabolic map for each species. While comprehensive public data on the comparative metabolism of tecloftalam across various species is limited, the process would aim to identify common and species-specific metabolites.

One known metabolite of tecloftalam is tecloftalam-imide. researchgate.netlgcstandards.com A comparative exposure assessment would quantify the levels of tecloftalam-imide and other potential metabolites in different species.

To illustrate the concept, the following interactive table presents a hypothetical comparative exposure of a tecloftalam metabolite in different species. Note: This data is for illustrative purposes only and does not represent actual study results.

Hypothetical Comparative Exposure of a this compound
SpeciesMetaboliteMean Plasma AUC (ng*h/mL)Ratio to Human Exposure
HumanMetabolite X1501.0
RatMetabolite X2001.3
DogMetabolite X1200.8

Identification of Disproportionate or Unique Human Metabolites

A central focus of MIST analysis is the identification of disproportionate or unique human metabolites. A disproportionate metabolite is one that is found at a significantly higher concentration in humans than in the test animal species. A unique human metabolite is one that is only formed in humans. nih.gov The presence of such metabolites may indicate a potential for toxicity in humans that was not detected in preclinical safety studies. nih.gov Regulatory guidelines often define a threshold for when a metabolite is considered "disproportionate" and requires further safety assessment, which is commonly when the metabolite accounts for more than 10% of the total drug-related exposure in humans and is present at higher levels than in animal species. nih.gov

In the context of tecloftalam, if a metabolite was found in human plasma at a concentration significantly exceeding that in rats or dogs used in toxicity studies, it would be flagged as disproportionate. If a metabolite was detected in human samples but not in any of the animal species tested, it would be considered a unique human metabolite. The identification of such metabolites would trigger the need for further toxicological evaluation of that specific metabolite.

Analytical Strategies for MIST Evaluation

The evaluation of metabolites in safety testing relies on sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a primary tool for the detection, identification, and quantification of metabolites in biological matrices. researchgate.netnih.gov For tecloftalam and its metabolites, analytical methods have been developed to determine their presence in various samples, including soil, water, and rice grain. researchgate.net

The general workflow for a MIST evaluation involves:

Metabolite Profiling: Using techniques like LC-MS to generate a comprehensive profile of metabolites in plasma, urine, and feces from humans and toxicology species. nih.gov

Structure Elucidation: Identifying the chemical structure of detected metabolites using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantification: Developing and validating quantitative bioanalytical methods to measure the exposure of the parent compound and its major metabolites. The availability of analytical standards for tecloftalam and tecloftalam-imide is crucial for this step. lgcstandards.comfujifilm.com

Role of this compound in Environmental Health Assessments

The assessment of a pesticide's impact on environmental health extends to its metabolites, as these degradation products can also have biological effects. mdpi.com The environmental fate of tecloftalam, including its persistence and degradation pathways, is a key area of study.

Tecloftalam has a relatively short half-life in soil, estimated to be between 4 and 10 days. agropages.com One of its degradation pathways involves the loss of chlorine from the benzoic acid ring. agropages.com The formation of metabolites like tecloftalam-imide is also a consideration in its environmental profile. researchgate.netevitachem.com

Environmental health assessments consider the potential for these metabolites to affect non-target species in soil and aquatic systems. evitachem.com This involves studying the toxicity of the metabolites to various organisms, such as fish, daphnia, and soil microorganisms. bluefrogscientific.com The mobility and persistence of metabolites in the environment are also critical factors. evitachem.com

The following table summarizes some of the known environmental properties of tecloftalam, which inform the assessment of its metabolites.

Environmental Fate and Ecotoxicology of Tecloftalam
ParameterValueReference
Half-life in soil4-10 days agropages.com
Degradation ProcessLoss of chlorine from the benzoic acid ring agropages.com
Known MetaboliteTecloftalam-imide researchgate.net
Fish LC50 (48h, carp)30 mg/l agropages.com
Daphnia LC50 (3h)300 mg/l agropages.com

The data from such studies are used to conduct a comprehensive risk assessment, which helps in establishing guidelines for the safe use of the pesticide to protect environmental health. fao.org

Role As an Analytical Standard and Reference Material

Development and Certification of Tecloftalam (B131677) Metabolite Standards

The development of Tecloftalam metabolite standards involves a meticulous process of synthesis, purification, and characterization to ensure a high degree of purity and identity. greyhoundchrom.com Manufacturers of analytical standards adhere to stringent quality control systems, often in accordance with international standards such as ISO Guide 34, ISO 17025, and ISO 9001. greyhoundchrom.comgreyhoundchrom.com

The certification process for these standards is rigorous and multi-faceted. It typically involves a battery of analytical techniques to confirm the material's identity and to assign a certified purity value. For instance, the identity of this compound standards can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. lab-cuongthinh.com.vn The assay for purity is often determined by methods like quantitative NMR (qNMR) and Gas Chromatography (GC). lab-cuongthinh.com.vnfujifilm.com A high-purity standard, often exceeding 98.0%, is crucial for its function as a reliable reference material. greyhoundchrom.comfujifilm.com

Many certified reference materials (CRMs) for pesticide analysis, including this compound, are traceable to the International System of Units (SI). fujifilm.com This traceability is often established through calibration against primary standards from national metrology institutes. fujifilm.com The certificate of analysis accompanying the standard provides essential information, including the certified purity, the methods used for certification, and the associated measurement uncertainty. greyhoundchrom.comlab-cuongthinh.com.vn

Interactive Table 1: Properties of this compound Analytical Standard

Property Value Source(s)
Synonyms Tecloftalam imide, 3,4,5,6-Tetrachloro-N-(2,3-dichlorophenyl)phthalimide, 4,5,6,7-Tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione lookchem.comlab-cuongthinh.com.vnechemi.com
CAS Number 26491-30-5 lab-cuongthinh.com.vnfujifilm.comechemi.com
Molecular Formula C14H3Cl6NO2 lookchem.comfujifilm.comechemi.com
Molecular Weight 429.9 g/mol lab-cuongthinh.com.vnfujifilm.comechemi.com
Appearance White to nearly white crystalline powder fujifilm.com
Melting Point 252 - 256 °C lab-cuongthinh.com.vn
Storage Temperature 2-8°C lookchem.comlab-cuongthinh.com.vnechemi.com
Purity (Assay) ≥98.0% lab-cuongthinh.com.vnfujifilm.com

Applications of Reference Materials in Pesticide Residue Analysis

Reference materials for pesticides and their metabolites are indispensable tools in analytical laboratories for several key reasons. isotope.com They are fundamental for the validation of analytical methods, ensuring that the procedures used for extraction, cleanup, and analysis are accurate and reliable. nih.gov By spiking blank matrices with a known concentration of the certified reference material, laboratories can assess the method's recovery and precision.

In routine pesticide residue analysis, these standards are used for the calibration of analytical instruments, such as Gas Chromatographs (GC) and Liquid Chromatographs (LC), often coupled with Mass Spectrometers (MS). ekb.eg This calibration is essential for the accurate quantification of pesticide residues in food and environmental samples. fao.org The use of internal standards, which are compounds with similar chemical properties to the analyte of interest, can further improve the accuracy of quantification by compensating for variations in sample preparation and instrument response. shimadzu.com

The availability of high-quality reference materials like this compound supports regulatory compliance by enabling laboratories to generate defensible data that can be compared against established maximum residue limits (MRLs). fujifilm.com Furthermore, participation in proficiency testing schemes, where laboratories analyze samples containing unknown concentrations of pesticides, relies on the use of well-characterized reference materials to assess analytical performance. greyhoundchrom.com The development of in-house reference materials, guided by international standards, also provides a valuable alternative for laboratories when commercial certified reference materials are not available for specific matrix/analyte combinations. nih.gov

Interactive Table 2: Analytical Applications of this compound Standard

Application Description Source(s)
Method Validation Used to assess the accuracy, precision, and recovery of analytical methods for Tecloftalam residue analysis. nih.gov
Instrument Calibration Essential for creating calibration curves on instruments like GC and LC to quantify this compound in samples. fao.org
Quality Control Included in analytical runs as a quality control sample to monitor the ongoing performance of the analytical system. shimadzu.com
Proficiency Testing Utilized in inter-laboratory comparison studies to evaluate the analytical competency of participating laboratories. greyhoundchrom.com
Regulatory Compliance Enables laboratories to produce accurate data for monitoring compliance with pesticide residue regulations. fujifilm.com

Future Research Directions for Tecloftalam Metabolite

Advanced Mechanistic Elucidation of Biotransformation Pathways

Future research must prioritize a detailed understanding of the biotransformation pathways of Tecloftalam (B131677). While the specific metabolic fate is not extensively detailed in publicly available literature, the foundational principles of xenobiotic metabolism provide a clear roadmap for investigation. Biotransformation typically occurs in two phases: Phase I functionalization and Phase II conjugation.

Advanced studies should aim to identify the specific enzymatic processes responsible for the degradation of Tecloftalam. Research should investigate the role of cytochrome P450 monooxygenases in potential oxidative attacks on the molecule. Key areas of inquiry would include hydroxylation, N-dealkylation, and sulfoxidation. Furthermore, hydrolytic reactions, potentially catalyzed by esterases or amidases, could play a significant role in cleaving the amide bond, a common pathway for such compounds.

Following initial functionalization, Phase II reactions are expected to increase the water solubility of the metabolites, facilitating their excretion. Future studies should focus on identifying conjugation products, such as glucuronide, sulfate (B86663), or glutathione (B108866) adducts. The use of high-resolution mass spectrometry can aid in the structural elucidation of these conjugated metabolites. Understanding these mechanistic aspects is crucial for predicting the formation of potentially reactive intermediates. rsc.org

Table 1: Potential Biotransformation Reactions for Tecloftalam

Reaction Type Potential Enzyme Class Anticipated Molecular Change
Phase I
Hydroxylation Cytochrome P450 Addition of -OH group
Hydrolysis Esterases/Amidases Cleavage of amide linkage
Oxidation Cytochrome P450 Formation of oxides or other oxidized species
Phase II
Glucuronidation UDP-glucuronosyltransferases Conjugation with glucuronic acid
Sulfation Sulfotransferases Conjugation with a sulfate group
Glutathione Conjugation Glutathione S-transferases Conjugation with glutathione

Integration of Omics Technologies for Comprehensive Metabolic Profiling

To achieve a holistic view of Tecloftalam's metabolic fate, future research should integrate various "omics" technologies. semanticscholar.org This multi-omics approach can provide a comprehensive snapshot of the molecular changes occurring within an organism or environmental system upon exposure. mdpi.comnih.gov

Metabolomics is central to this effort, employing techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the full spectrum of metabolites. nih.govresearchgate.net Untargeted metabolomics can reveal novel or unexpected breakdown products, while targeted approaches can precisely quantify known metabolites, such as Tecloftalam-imide. epa.gov

Transcriptomics (e.g., RNA-seq) can identify changes in gene expression in response to Tecloftalam exposure. This can pinpoint the specific enzymatic pathways (like particular cytochrome P450 genes) that are up- or down-regulated, providing mechanistic clues about biotransformation. mdpi.com

Proteomics can confirm these findings at the protein level by quantifying the abundance of metabolic enzymes. This helps to verify that the genetic upregulation observed in transcriptomics translates to functional protein expression.

By integrating these datasets, researchers can build a comprehensive model of how Tecloftalam and its metabolites interact with biological systems, from the gene to the final metabolic product. mdpi.com

Table 2: Application of Omics Technologies in Tecloftalam Metabolite Research

Omics Technology Primary Function Specific Application to Tecloftalam Metabolites
Metabolomics Identify and quantify small molecules (metabolites) Uncover the complete profile of Tecloftalam breakdown products in various matrices (soil, water, biological tissues).
Transcriptomics Analyze gene expression (RNA transcripts) Identify genes encoding metabolic enzymes (e.g., P450s) that are activated in response to Tecloftalam exposure.
Proteomics Study the entire set of proteins Quantify the levels of specific enzymes involved in the biotransformation pathways to confirm their functional role.

Development of Predictive Models for Environmental Persistence and Bioavailability

Predictive modeling is essential for assessing the environmental risk of Tecloftalam metabolites without exhaustive experimental testing. battelle.org Future research should focus on developing and refining computational models that can predict the environmental persistence, mobility, and bioavailability of these compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key tools. These models correlate the chemical structure of metabolites with their environmental behavior, such as soil sorption coefficients (Koc), degradation half-life (DT50), and potential for bioaccumulation. researchgate.net

Advanced models should incorporate a wider range of environmental factors, including soil composition, pH, temperature, and microbial activity. nih.govoup.com The development of deep learning models, such as message-passing neural networks (MPNN), shows promise for more accurately predicting these properties from molecular structures alone. nih.gov Simulators designed to predict metabolic pathways in soil can also be refined using data from Tecloftalam studies to improve their accuracy for fungicides and their transformation products. nih.gov The goal is to create robust in silico tools that can anticipate which metabolites are likely to be persistent or mobile, guiding monitoring efforts and risk assessment. researchgate.netacs.org

Table 3: Types of Predictive Models for Environmental Fate Assessment

Model Type Principle Predicted Parameter for this compound
QSAR/QSPR Correlates molecular structure with activity/property. Biodegradation rate, soil sorption (Koc), bioaccumulation factor.
Multimedia Fate Models Simulates chemical distribution across environmental compartments (air, water, soil). Environmental concentration, primary export pathways. researchgate.net
Metabolic Pathway Simulators Predicts likely transformation products based on known biochemical reactions. Potential structures of unidentified metabolites. nih.gov
Deep Learning (e.g., MPNN) Uses neural networks to learn structure-property relationships from large datasets. Persistence, Bioaccumulation, and Toxicity (PBT) characteristics. nih.gov

Refinement of Bioanalytical Methods for Trace-Level Detection

The ability to detect and quantify Tecloftalam metabolites at very low concentrations is fundamental to understanding their environmental and biological impact. Future research must continue to refine bioanalytical methods to enhance sensitivity, specificity, and throughput.

While older methods like Gas Chromatography with Electron Capture Detection (GC-ECD) have been used for specific metabolites like Tecloftalam-imide, modern techniques offer superior performance. epa.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is the current gold standard. These platforms allow for the confident identification of metabolites based on accurate mass measurements and fragmentation patterns, even in complex matrices.

Future directions include the development of more streamlined sample preparation techniques to minimize matrix effects and improve recovery. The miniaturization of analytical systems and the development of portable sensors could one day enable real-time, on-site monitoring. Furthermore, creating certified reference standards for a wider range of predicted and identified metabolites is crucial for accurate quantification in regulatory and research settings.

Table 4: Comparison of Bioanalytical Methods for this compound Detection

Method Abbreviation Key Advantages Limitations
Gas Chromatography-Electron Capture Detector GC-ECD High sensitivity for halogenated compounds. Limited to volatile and thermally stable compounds; less structural information.
Liquid Chromatography-Tandem Mass Spectrometry LC-MS/MS High sensitivity and selectivity; suitable for a wide range of polarities. Requires specific method development for each analyte.
Liquid Chromatography-High-Resolution Mass Spectrometry LC-HRMS Provides accurate mass for confident identification of unknown metabolites. Higher instrument cost; larger data files.

Interdisciplinary Approaches to Environmental and Biological Monitoring

A comprehensive understanding of the impact of Tecloftalam metabolites requires an interdisciplinary approach that integrates chemistry, biology, toxicology, and environmental science. mdpi.com Future monitoring programs should move beyond simple chemical concentration measurements to include biological and ecological endpoints.

This involves combining advanced analytical detection of metabolites in environmental samples (water, soil, air) with biomonitoring. Biomonitoring can utilize indicator species (e.g., algae, invertebrates, fish) to assess the bioavailability and biological effects of the metabolites. By measuring biomarkers of exposure or effect within these organisms, scientists can gain a more realistic picture of the potential ecosystem risk.

Furthermore, integrating data from laboratory toxicology studies, field monitoring, and predictive environmental fate models will create a powerful, weight-of-evidence approach for risk assessment. This holistic strategy ensures that regulatory decisions are based not just on predicted environmental concentrations, but also on a demonstrated understanding of the metabolites' transport, transformation, and ultimate biological impact.

Compound Index

Q & A

Basic Research Questions

Q. How do researchers identify and quantify TECLOFTALAM METABOLITE in biological samples?

  • Methodological Answer : Identification typically involves liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) due to their high sensitivity and specificity for low-concentration metabolites. Quantification requires calibration curves using standardized reference materials (e.g., >99.0% purity, as specified in reagent catalogs) . For reproducibility, internal standards (e.g., isotope-labeled analogs) should be used to correct for matrix effects . Experimental workflows must include metadata annotation (e.g., sample collection dates, storage conditions) to contextualize results .

Q. What are the key factors to consider when designing experiments to study this compound’s pharmacokinetics?

  • Methodological Answer :

Sample Size : Use pilot studies to estimate variability and ensure statistical power .

Control Groups : Include matched controls to account for baseline metabolic variations (e.g., diet, age) .

Analytical Techniques : Validate methods for specificity (e.g., cross-reactivity testing with structurally similar metabolites) .

Ethical Compliance : Secure IRB approval for human studies and adhere to standardized protocols for animal models .

Q. How can researchers ensure data reproducibility in metabolite extraction protocols?

  • Methodological Answer :

  • Standardization : Follow detailed protocols from repositories like the Metabolomics Workbench, which provides validated workflows for metabolite extraction .
  • Replication : Perform technical replicates (same sample processed multiple times) and biological replicates (different subjects/samples) .
  • Documentation : Publish supplementary materials with step-by-step procedures, including centrifugation speeds, solvent ratios, and temperature controls .

Advanced Research Questions

Q. How should researchers resolve conflicting data on this compound’s concentration ranges across studies?

  • Methodological Answer :

Systematic Review : Conduct a meta-analysis to assess heterogeneity sources (e.g., differences in detection limits, population demographics) .

Data Harmonization : Re-analyze raw datasets using uniform preprocessing (e.g., noise filtering, baseline correction) .

Confounding Variables : Adjust for covariates like BMI, co-administered drugs, or sample storage conditions using multivariate regression .

Q. What strategies are effective for integrating this compound data with multi-omics datasets (e.g., genomics, proteomics)?

  • Methodological Answer :

  • Bioinformatics Tools : Use platforms like MetaboAnalyst for pathway enrichment analysis or correlation networks .
  • Data Fusion : Apply machine learning models (e.g., random forests) to identify cross-omics biomarkers linked to the metabolite’s activity .
  • Collaborative Frameworks : Engage statisticians and bioinformaticians early to align data structures and normalization methods .

Q. How can researchers address challenges in replicating in vitro findings of this compound in in vivo models?

  • Methodological Answer :

  • Dose-Response Calibration : Adjust concentrations to account for bioavailability differences between cell cultures and whole organisms .
  • Temporal Sampling : Collect longitudinal samples to capture dynamic metabolic shifts .
  • Model Validation : Use knockout animal models or siRNA silencing to confirm target specificity .

Data Reporting and Validation

Q. What are the best practices for validating this compound’s stability in novel biological matrices (e.g., cerebrospinal fluid)?

  • Methodological Answer :

  • Stability Tests : Conduct freeze-thaw cycles, short-term room-temperature storage, and long-term frozen stability assays .
  • Recovery Rates : Spike known metabolite concentrations into the matrix and measure extraction efficiency .
  • Reporting : Include degradation curves and limit-of-detection values in supplementary tables .

Q. How should researchers handle ethical considerations when sharing this compound data derived from human subjects?

  • Methodological Answer :

  • Anonymization : Remove all personally identifiable information (PII) from datasets .
  • Data Agreements : Use Material Transfer Agreements (MTAs) or Data Use Agreements (DUAs) when collaborating externally .
  • Public Repositories : Deposit de-identified data in open-access platforms like Metabolomics Workbench, adhering to FAIR principles .

Challenges in Longitudinal Studies

Q. What are the methodological pitfalls in longitudinal studies tracking this compound’s accumulation over time?

  • Methodological Answer :

  • Sample Degradation : Implement strict storage protocols (e.g., -80°C with desiccants) to prevent metabolite breakdown .
  • Attrition Bias : Plan for participant dropouts by oversampling at baseline .
  • Temporal Normalization : Use time-series analysis tools (e.g., mixed-effects models) to account for intra-individual variability .

Tables for Reference

Parameter Recommendation Source
Purity of Reference Standard>99.0% (HPLC-validated)
Storage Temperature0°C–6°C for labile metabolites
LC-MS Column TypeC18 reverse-phase for polar metabolites
Minimum Sample Sizen=30 for pilot human studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.